molecular formula C16H10ClNO4 B11051766 2-Chloro-5,8-dihydroxy-3-(phenylamino)naphthalene-1,4-dione

2-Chloro-5,8-dihydroxy-3-(phenylamino)naphthalene-1,4-dione

Cat. No.: B11051766
M. Wt: 315.71 g/mol
InChI Key: ZBQXLMLDBCIUDX-UHFFFAOYSA-N
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Description

2-Chloro-5,8-dihydroxy-3-(phenylamino)naphthalene-1,4-dione is a derivative of 1,4-naphthoquinone, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,8-dihydroxy-3-(phenylamino)naphthalene-1,4-dione typically involves the acylation of 2-arylamino-3-chloro-5,8-dihydroxy-1,4-naphthoquinones. This reaction can be carried out using acetic anhydride and benzoyl chloride in pyridine, resulting in the formation of O-acyl derivatives at both hydroxy groups . The primary acylation products are 8-acyloxy-2-arylamino-3-chloro-5-hydroxy-1,4-naphthoquinones .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,8-dihydroxy-3-(phenylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The quinone structure is susceptible to oxidation, forming different oxidation states.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The chloro and phenylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxidation state quinones, while reduction can yield hydroquinone derivatives.

Mechanism of Action

The mechanism of action of 2-Chloro-5,8-dihydroxy-3-(phenylamino)naphthalene-1,4-dione involves its redox properties. The quinone structure can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells . This oxidative stress can lead to cell apoptosis, particularly in cancer cells. The compound also interacts with various molecular targets, including enzymes involved in redox regulation and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5,8-dihydroxy-3-(phenylamino)naphthalene-1,4-dione is unique due to the presence of both chloro and phenylamino groups, which enhance its chemical reactivity and biological activity

Properties

Molecular Formula

C16H10ClNO4

Molecular Weight

315.71 g/mol

IUPAC Name

6-anilino-7-chloro-5,8-dihydroxynaphthalene-1,4-dione

InChI

InChI=1S/C16H10ClNO4/c17-13-14(18-8-4-2-1-3-5-8)16(22)12-10(20)7-6-9(19)11(12)15(13)21/h1-7,18,21-22H

InChI Key

ZBQXLMLDBCIUDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C3=C(C(=O)C=CC3=O)C(=C2Cl)O)O

Origin of Product

United States

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